

Inter-laboratory comparison of N-Hydroxymephentermine measurement

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An Inter-Laboratory Comparison Guide to **N-Hydroxymephentermine** Measurement

This guide provides a comparative overview of analytical methodologies for the quantification of **N-Hydroxymephentermine**, a key metabolite of the sympathomimetic amine mephentermine. The data and protocols presented are compiled from peer-reviewed studies to assist researchers, scientists, and drug development professionals in evaluating and implementing robust analytical techniques.

Performance Comparison of Analytical Methods

While formal inter-laboratory comparison studies for **N-Hydroxymephentermine** are not widely published, a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method provides a benchmark for its quantification in biological matrices. The following table summarizes the performance characteristics of a validated "dilute and shoot" LC-MS/MS method for the determination of **N-Hydroxymephentermine** (NHOPT) in urine.[1]



Parameter	N- Hydroxymephenterm ine (NHOPT)	Phentermine (PT)	Mephentermine (MPT)
Analytical Method	LC-MS/MS	LC-MS/MS	LC-MS/MS
Matrix	Urine	Urine	Urine
Linearity Range	5 - 750 ng/mL	50 - 15,000 ng/mL	50 - 15,000 ng/mL
Limit of Quantification (LOQ)	1.5 ng/mL	3.5 ng/mL	1.0 ng/mL
Intra-day Precision (%RSD)	Within 8.9%	Within 8.9%	Within 8.9%
Inter-day Precision (%RSD)	Within 8.9%	Within 8.9%	Within 8.9%
Intra-day Accuracy	-6.2% to 11.2%	-6.2% to 11.2%	-6.2% to 11.2%
Inter-day Accuracy	-6.2% to 11.2%	-6.2% to 11.2%	-6.2% to 11.2%

Experimental Protocols

A detailed experimental protocol for the LC-MS/MS method is provided below. This method is notable for its simple "dilute and shoot" sample preparation, which offers high throughput for screening purposes.

Sample Preparation

- Objective: To prepare urine samples for LC-MS/MS analysis.
- Procedure: A simple dilution of the urine sample is performed. A 5 μL aliquot of the diluted urine is then directly injected into the LC-MS/MS system.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

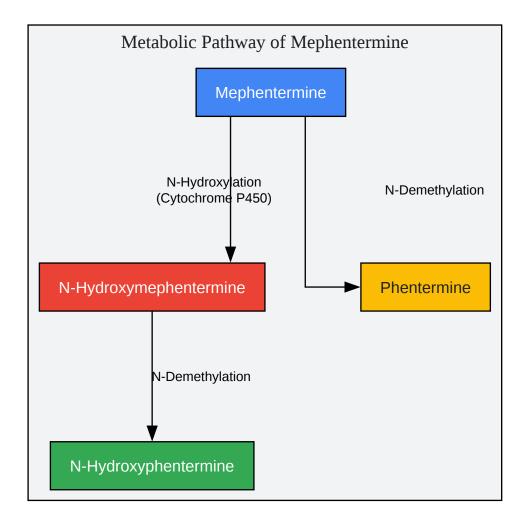


- Objective: To chromatographically separate and quantify N-Hydroxymephentermine and related compounds.
- · Chromatographic Separation:
 - Column: Reversed-phase C18 column.[1]
 - Elution: Gradient elution.[1]
 - Total Run Time: Under 5 minutes for all analytes.[1]
- Mass Spectrometry:
 - Detection: Multiple Reaction Monitoring (MRM) is used for identification and quantification.
 [1]
- Calibration:
 - A calibration curve is generated using linear least-squares regression with a 1/x² weighting factor.[1]

Metabolic Pathway and Experimental Workflow

The following diagrams illustrate the metabolic pathway of mephentermine and the general experimental workflow for its analysis.

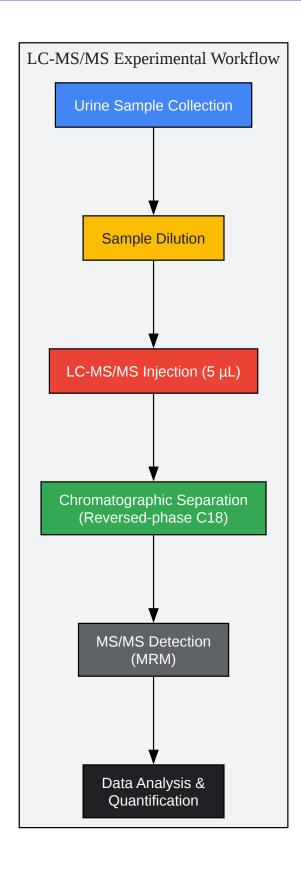




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Caption: Metabolic conversion of Mephentermine to its primary metabolites.





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Caption: A generalized workflow for the analysis of **N-Hydroxymephentermine**.



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References

- 1. Determination of phentermine, N-hydroxyphentermine and mephentermine in urine using dilute and shoot liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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